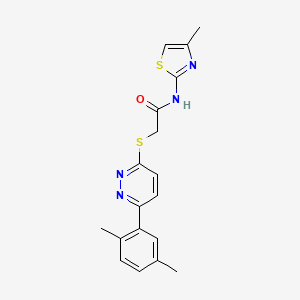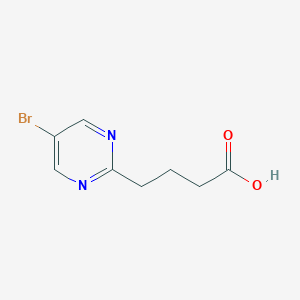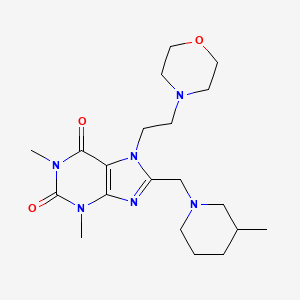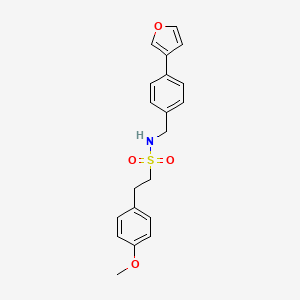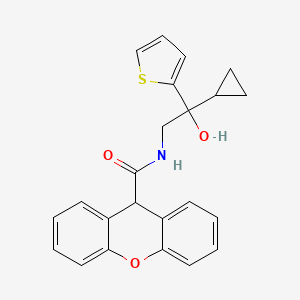
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, also known as CYH33, is a novel small-molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for further research.
Mechanism of Action
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, this compound destabilizes these oncogenic proteins, leading to their degradation and subsequent inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer growth and progression. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide. One area of interest is the development of more potent and selective HSP90 inhibitors that can be used in combination with this compound to enhance its anti-tumor activity. Another potential direction is the development of this compound analogs that exhibit improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the mechanisms underlying this compound's anti-tumor activity and to identify potential biomarkers that can be used to predict patient response to treatment.
Synthesis Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-4'-methylacetophenone with cyclopropylmagnesium bromide to obtain a cyclopropyl ketone intermediate. This is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the desired cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl ketone intermediate. The final step involves the reaction of this intermediate with 9H-xanthene-9-carboxylic acid chloride to obtain this compound.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c25-22(24-14-23(26,15-11-12-15)20-10-5-13-28-20)21-16-6-1-3-8-18(16)27-19-9-4-2-7-17(19)21/h1-10,13,15,21,26H,11-12,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPUQDLGRDGYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2911745.png)


![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)
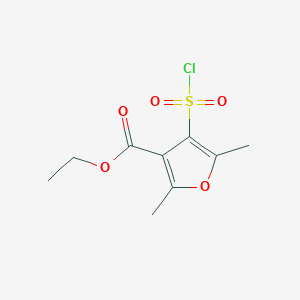
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2911754.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)
